molecular formula C9H10O3 B2794482 2-Hydroxy-4-methoxy-5-methylbenzaldehyde CAS No. 84422-52-6

2-Hydroxy-4-methoxy-5-methylbenzaldehyde

Cat. No.: B2794482
CAS No.: 84422-52-6
M. Wt: 166.176
InChI Key: JIJCMVYESVILGN-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde and is characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring. This compound is known for its distinctive chemical properties and various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

  • Reimer-Tiemann Reaction: One common method for synthesizing this compound involves the Reimer-Tiemann reaction, where 4-methoxyphenol is reacted with chloroform and sodium hydroxide. This reaction typically yields the desired compound with a high percentage.

  • Other Methods: Alternative synthetic routes may include the use of different starting materials and reagents, such as malononitrile, to form intermediates that can be further processed to obtain the target compound.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to achieve higher yields and purity. Continuous flow processes and advanced purification techniques are often employed to ensure the efficient production of this compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of 2-hydroxy-4-methoxy-5-methylbenzyl alcohol.

  • Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and other oxidized derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Derivatives with modified hydroxyl or methoxy groups.

Mechanism of Action

Scientific Research Applications

2-Hydroxy-4-methoxy-5-methylbenzaldehyde has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

2-Hydroxy-4-methoxy-5-methylbenzaldehyde is structurally similar to other benzaldehyde derivatives, such as vanillin and 2-hydroxy-5-methoxybenzaldehyde. its unique combination of hydroxyl, methoxy, and methyl groups gives it distinct chemical properties and applications. Other similar compounds include:

  • Vanillin: A well-known flavoring agent with a similar structure but different functional groups.

  • 2-Hydroxy-5-methoxybenzaldehyde: Another benzaldehyde derivative with a slightly different arrangement of substituents.

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Properties

IUPAC Name

2-hydroxy-4-methoxy-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-7(5-10)8(11)4-9(6)12-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJCMVYESVILGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84422-52-6
Record name 2-hydroxy-4-methoxy-5-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The above prepared 2,4-Dimethoxy-5-methyl-benzaldehyde (5.40 g, 30 mmol) was dissolved in 150 mL of acetonitrile and treated successively with sodium iodide (6.74 g, 1.5 eq.) and AlCl3 (4.00 g, 1.0 eq.), and the mixture kept at 80° C. for 1 h. Cooling, pouring onto crashed ice, twofold extraction with AcOEt, washing with water and brine, drying over magnesium sulfate, and evaporation of the solvents, followed by flash chromatography (SiO2, hexane/AcOEt=9/1), delivered 4.23 g of the title compound as light brown crystals.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
6.74 g
Type
reactant
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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